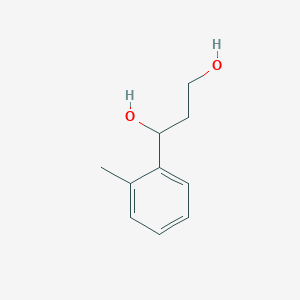
1-(2-Methylphenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)propane-1,3-diol is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone, with a 2-methylphenyl group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propane-1,3-diol can be synthesized through several methods, including:
Hydroxylation of 1-(2-Methylphenyl)propane-1,3-dione: This involves the addition of hydroxyl groups to the carbonyl groups of 1-(2-Methylphenyl)propane-1,3-dione using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reduction of 1-(2-Methylphenyl)propane-1,3-dione: This method involves the reduction of the carbonyl groups to hydroxyl groups using catalytic hydrogenation or chemical reducing agents.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation processes are often employed to achieve this.
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be further reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: SOCl₂, PBr₃, and anhydrous conditions.
Major Products Formed:
Oxidation: 1-(2-Methylphenyl)propane-1,3-dione, 1-(2-Methylphenyl)propane-1,3-dicarboxylic acid.
Reduction: this compound, 1-(2-Methylphenyl)propane-1,3-dimethanol.
Substitution: 1-(2-Methylphenyl)propane-1,3-dibromide, 1-(2-Methylphenyl)propane-1,3-diiodide.
Applications De Recherche Scientifique
1-(2-Methylphenyl)propane-1,3-diol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Methylphenyl)propane-1,3-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)propane-1,3-diol is similar to other diols and phenyl-substituted compounds. Some similar compounds include:
1-(2-Methylphenyl)ethanone: A ketone with a similar phenyl group.
1-(2-Methylphenyl)propane-1,2-diol: A diol with hydroxyl groups on adjacent carbons.
1-(2-Methylphenyl)propane-1,2,3-triol: A triol with an additional hydroxyl group.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with other molecules.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
830330-67-1 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(2-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
Clé InChI |
JXWKNEPCQRBDPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)
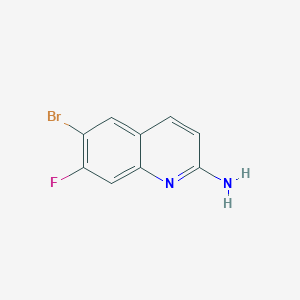
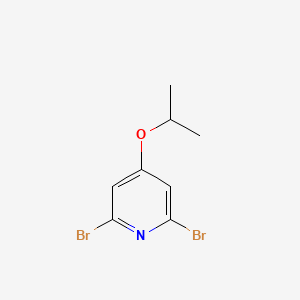


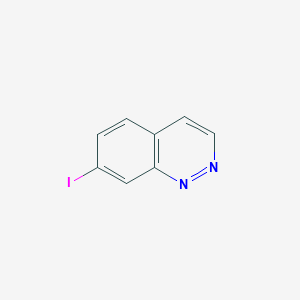
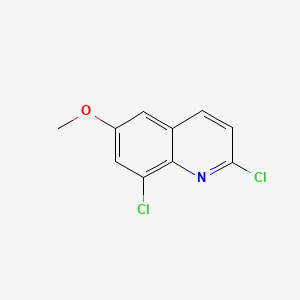
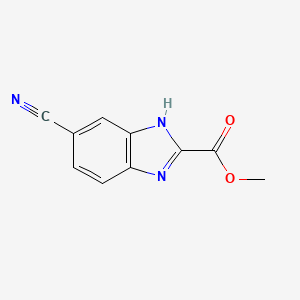

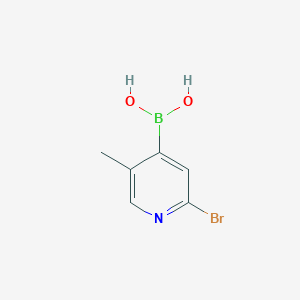

![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

